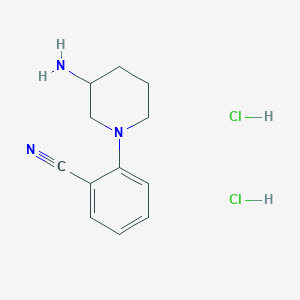

![molecular formula C26H28N2O4 B2478600 N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide CAS No. 866153-68-6](/img/structure/B2478600.png)

N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

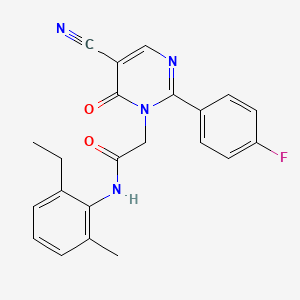

N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Analysis

Molecular Structure and Interactions : N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a related compound, exhibits molecular interactions such as N-H···O and C-H···O contacts, alongside weak C-H···π and Se···N interactions. These interactions are crucial for stabilizing crystal structures and have implications for drug design and materials science (Gouda et al., 2022).

Synthesis and Chemical Reactions : The reactivity of similar compounds, like N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide, with aromatic amines leading to various chemical structures, showcases the compound's versatility in synthetic chemistry (Agarwal & Mital, 1976).

Antioxidant Activities and Mechanisms

- Free Radical Scavenging Activity : Derivatives like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide have shown significant free radical scavenging activity, providing insights into potential antioxidant applications (Boudebbous et al., 2021).

Enzyme Inhibition and Biological Activity

Enzyme Inhibitory Potential : Studies on similar compounds with benzodioxane and acetamide moieties have demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Antibacterial Evaluation : Compounds like 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives have exhibited notable antibacterial properties, indicating their potential use in combating bacterial infections (Ravichandiran et al., 2015).

Antiproliferative Activities : Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown significant antiproliferative activities against various human cancer cell lines, highlighting their potential as anticancer agents (Chen et al., 2013).

DNA and PI3K Inhibition : Some 2-amino-substituted derivatives have been studied for DNA-PK and PI3K inhibition, showing promising selectivity and potency, which is crucial for cancer therapy (Morrison et al., 2014).

Mechanism of Action

Target of Action

The primary target of GNF-Pf-3829 is PfMFR3 , an orphan transporter in the major facilitator superfamily (MFS) found in the parasite Plasmodium falciparum . This protein is believed to play roles in mitochondrial transport as well as drug resistance .

Mode of Action

GNF-Pf-3829 interacts with PfMFR3, leading to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action . The exact nature of this interaction and the resulting changes within the cell are still under investigation.

Biochemical Pathways

It is known that the compound interferes with the function of pfmfr3, which is involved in mitochondrial transport . This disruption could potentially affect various metabolic processes within the parasite.

Pharmacokinetics

It is known that the compound has unfavorable physicochemical properties that may limit its oral bioavailability .

Result of Action

The action of GNF-Pf-3829 results in the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the compound’s interaction with PfMFR3, which leads to a disruption in the parasite’s mitochondrial function .

Biochemical Analysis

Biochemical Properties

The biochemical properties of GNF-Pf-3829 are largely tied to its interactions with various biomolecules. It has been found to interact with the enzyme dihydroorotate dehydrogenase (DHOdehase) in Plasmodium falciparum . The interaction with this enzyme is crucial as it plays a significant role in the pyrimidine biosynthesis pathway . The inhibition of this enzyme by GNF-Pf-3829 can disrupt the parasite’s ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis .

Cellular Effects

The cellular effects of GNF-Pf-3829 are primarily observed in its action against Plasmodium falciparum. The compound has been found to be effective in killing both blood and sexual-stage parasites in the low nanomolar to low micromolar range . This suggests that GNF-Pf-3829 can influence cell function by disrupting critical biological processes in the parasite, such as DNA and RNA synthesis, through its interaction with DHOdehase .

Molecular Mechanism

The molecular mechanism of GNF-Pf-3829 involves its interaction with DHOdehase in Plasmodium falciparum . This interaction leads to the inhibition of the enzyme, disrupting the pyrimidine biosynthesis pathway . This disruption can lead to a deficiency in the production of pyrimidines, which are essential components of nucleic acids. As a result, the parasite’s ability to synthesize DNA and RNA is compromised, leading to its death .

Metabolic Pathways

GNF-Pf-3829 is involved in the pyrimidine biosynthesis pathway through its interaction with DHOdehase . By inhibiting this enzyme, GNF-Pf-3829 disrupts the pathway, leading to a deficiency in the production of pyrimidines .

Properties

IUPAC Name |

N-(3-methyl-4-propan-2-ylphenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-16(2)20-10-9-19(15-17(20)3)28(18(4)29)24-23(27-11-13-32-14-12-27)25(30)21-7-5-6-8-22(21)26(24)31/h5-10,15-16H,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKPEOTWJXPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4)C(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide](/img/structure/B2478519.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/no-structure.png)

![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2478523.png)

![1-(3-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2478526.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2478538.png)

![(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2478539.png)